molecular formula C6H11NO2 B3057501 N-(2-methoxyethyl)acrylamide CAS No. 81666-02-6

N-(2-methoxyethyl)acrylamide

Cat. No. B3057501
Key on ui cas rn: 81666-02-6
M. Wt: 129.16 g/mol
InChI Key: KIHJKWNSLAKEPK-UHFFFAOYSA-N
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Patent
US05607960

Procedure details

N,N-Diisopropylethylamine (3.21 g, 25 mmol) was added to a stirred, ice-cooled solution of acryloyl chloride (2.25 g, 25 mmol) in dichloromethane (30 ml) under nitrogen followed, 2 minutes later, by 2-methoxyethylamine (1.92 g, 25.6 mmol) added dropwise over 1 hour. The cooling bath was removed, then the reaction mixture stirred for 18 hours at room temperature and washed twice with water. The combined aqueous washings were saturated with sodium chloride and exhaustively extracted with dichloromethane. All the dichloromethane solutions were combined, washed twice with 2M aqueous sodium carbonate solution, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a solvent gradient of ethanol: dichloromethane (0:100 to 5:95), to yield the required amide as an oil. Rf 0.63 (SS 7). Found: C,54.97; H,9.24; N,10.68. C6H11NO2 ; 0.10 H2O requires C,55.04; H,8.62; N,10.70%. LRMS: m/z 130.4 (M+1)+.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[CH3:15][O:16][CH2:17][CH2:18][NH2:19]>ClCCl>[CH3:15][O:16][CH2:17][CH2:18][NH:19][C:10](=[O:13])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.92 g
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with dichloromethane
WASH
Type
WASH
Details
washed twice with 2M aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a solvent gradient of ethanol: dichloromethane (0:100 to 5:95)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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